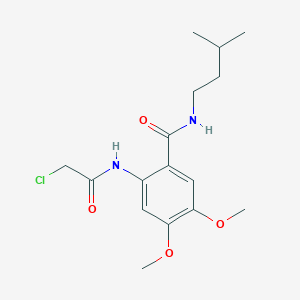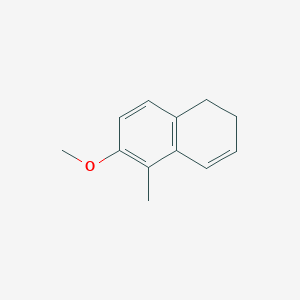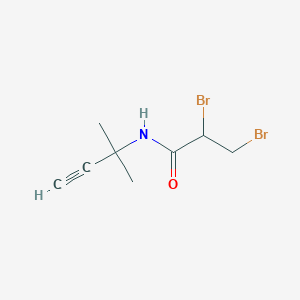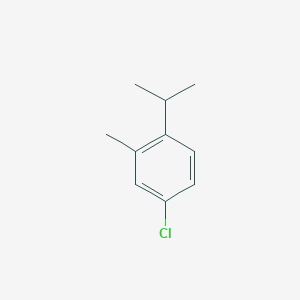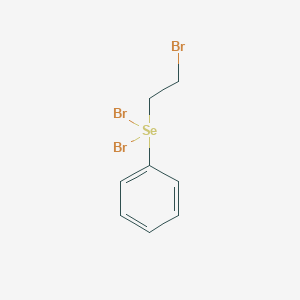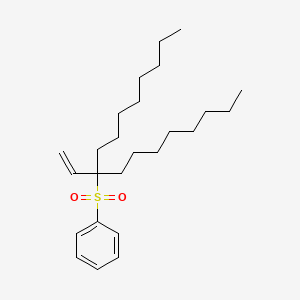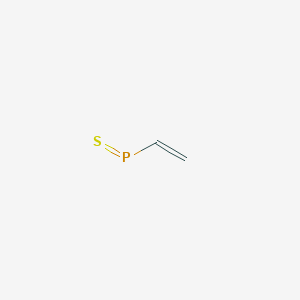
Ethenylphosphanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenylphosphanethione is an organophosphorus compound characterized by the presence of a phosphorus-sulfur double bond and a vinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethenylphosphanethione can be synthesized through several methods. One common approach involves the reaction of a vinyl halide with a phosphine sulfide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of Grignard reagents, where a vinyl magnesium halide reacts with a phosphine sulfide to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction pathways further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Ethenylphosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can convert this compound to phosphine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethenylphosphanethione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts .
Wirkmechanismus
The mechanism of action of ethenylphosphanethione involves its interaction with molecular targets through its phosphorus-sulfur double bond and vinyl group. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, such as proteins and nucleic acids. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphine sulfides: Compounds with similar phosphorus-sulfur double bonds but different substituents.
Vinyl phosphines: Compounds with vinyl groups attached to phosphorus atoms.
Phosphine oxides: Compounds formed by the oxidation of phosphines .
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes with metal ions sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
62779-03-7 |
|---|---|
Molekularformel |
C2H3PS |
Molekulargewicht |
90.09 g/mol |
IUPAC-Name |
thiophosphorosoethene |
InChI |
InChI=1S/C2H3PS/c1-2-3-4/h2H,1H2 |
InChI-Schlüssel |
IFGUALFTZZTXSR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CP=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)

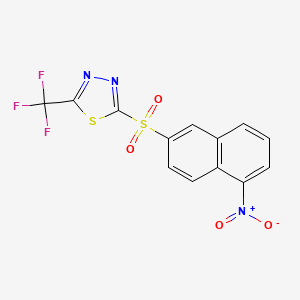
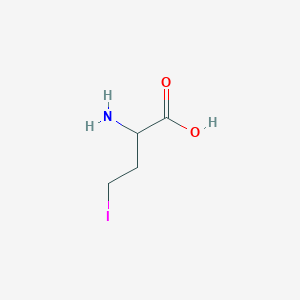
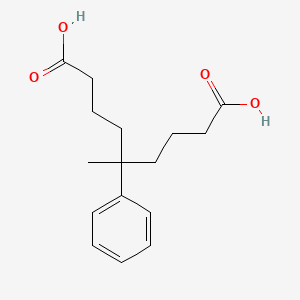
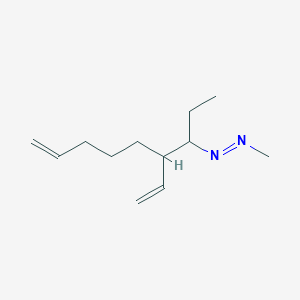

![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
